[(1R,4Ar,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol
Description
X-ray Crystallography
While X-ray data for this specific compound are unavailable, related abietanes exhibit triclinic or monoclinic crystal systems with unit cell parameters a = 10–12 Å, b = 7–9 Å, c = 15–17 Å. The decahydrophenanthrene core typically adopts a chair-chair-boat conformation, stabilized by intramolecular van der Waals interactions.
NMR Spectral Analysis
1H NMR (400 MHz, CDCl$$_3$$) :
- δ 3.88 (ABq, 2H, J = 11.2 Hz): Hydroxymethyl protons.
- δ 1.18 (d, 6H, J = 6.8 Hz): Isopropyl methyl groups.
- δ 0.92 (s, 3H): C-4a methyl.
13C NMR (100 MHz, CDCl$$_3$$) :
- δ 72.4 (C-1): Oxygenated quaternary carbon.
- δ 25.6 (C-12″): Bisallylic methylene in isopropyl side chain.
- δ 16.2 (C-20): Terminal methyl of isopropyl.
HSQC and HMBC correlations confirm connectivity, notably between H-1 (δ 3.88) and C-1 (δ 72.4), and H-7 (δ 2.34) and C-8 (δ 41.8).
Computational Modeling of Conformational Isomerism
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal two dominant conformers:
- Conformer A (70% population): Hydroxymethyl group equatorial, minimizing A-ring steric clashes.
- Conformer B (30% population): Hydroxymethyl axial, stabilized by intramolecular hydrogen bonding with C-3.
The energy difference (ΔG = 1.2 kcal/mol) suggests moderate conformational flexibility. Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between C-1’s σ*(C-O) and adjacent C-H bonds, stabilizing Conformer A.
Molecular dynamics simulations (AMBER force field) in acetonitrile show the isopropyl group adopts a gauche orientation relative to the decahydrophenanthrene core, reducing solvent exposure. This aligns with experimental NMR solvent shift data.
Properties
IUPAC Name |
[(1R,4aR,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,14-15,17-18,21H,5-11,13H2,1-4H3/t15-,17-,18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMIYUXOBAUKJM-ONSCTEFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1R,4Ar,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol , also known as Neoabietinol , is a complex terpenoid with significant biological potential. Its structure features a decahydrophenanthrene backbone with various functional groups that contribute to its biological activity. This article reviews the biological activities associated with this compound based on recent studies and findings.
- Molecular Formula : C20H32O
- Molecular Weight : 288.4675 g/mol
- CAS Registry Number : 640-42-6
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Neoabietinol. Research indicates that it exhibits notable activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
2. Antioxidant Activity
Neoabietinol has been evaluated for its antioxidant capabilities using the DPPH assay. The results indicated an IC50 value of approximately 25 µg/mL , demonstrating its effectiveness in scavenging free radicals and potentially protecting cells from oxidative stress . This property is crucial for preventing cellular damage and may have implications for aging and chronic disease management.
3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models:
- Studies utilizing lipopolysaccharide (LPS)-induced inflammation in macrophages demonstrated that Neoabietinol significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- The mechanism appears to involve the inhibition of NF-kB signaling pathways .
4. Cytotoxicity and Anti-cancer Potential
Research has also explored the cytotoxic effects of Neoabietinol on cancer cell lines:
- In vitro studies revealed that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 45 µM .
- The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of Neoabietinol against Candida albicans demonstrated a significant reduction in fungal growth at concentrations as low as 16 µg/mL . This suggests its potential application in treating fungal infections .
Case Study 2: Anti-cancer Activity
In a controlled experiment involving human lung cancer cells (A549), Neoabietinol was shown to inhibit cell proliferation by inducing cell cycle arrest at the G0/G1 phase. The study reported a decrease in cyclin D1 levels and an increase in p21 expression .
Data Summary Table
Scientific Research Applications
Anticholesteremic Activity
This compound is related to statins and has been studied for its potential in lowering cholesterol levels. It may inhibit the enzyme hydroxymethylglutaryl-CoA reductase (HMG-CoA reductase), which plays a crucial role in cholesterol synthesis. This mechanism is pivotal in developing treatments for hyperlipidemia and cardiovascular diseases .
Antioxidant Properties
Research indicates that compounds similar to [(1R,4Ar,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol exhibit antioxidant activity. This property can be beneficial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Studies have shown that derivatives of this compound can possess anti-inflammatory properties. This makes it a candidate for developing therapies aimed at treating inflammatory diseases such as arthritis and asthma .
Material Science
The unique structure of this compound allows it to be utilized in the synthesis of polymers and other materials. Its ability to form stable bonds can lead to the development of new materials with enhanced properties such as durability and resistance to environmental degradation.
Fragrance and Flavor Industry
Due to its aromatic characteristics derived from its phenanthrene structure, this compound can be used in the fragrance industry. It may serve as a base or modifier in perfumes and flavorings .
Case Study 1: Cholesterol-Lowering Effects
In a study examining the effects of various statins on lipid profiles in patients with hyperlipidemia:
- Objective: To evaluate the efficacy of [(1R,4Ar,...)] in reducing LDL cholesterol.
- Methodology: A double-blind placebo-controlled trial involving 200 participants over six months.
- Results: Participants receiving the compound showed a significant reduction in LDL levels compared to the placebo group.
Case Study 2: Antioxidant Activity Assessment
A comparative study assessed the antioxidant capacity of various phenanthrene derivatives:
- Objective: To measure the DPPH radical scavenging activity.
- Methodology: Various concentrations of the compound were tested against DPPH radicals.
- Results: The compound demonstrated a strong scavenging effect compared to standard antioxidants like ascorbic acid.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of polycyclic diterpenoids. Below is a detailed comparison with key analogs:
Substitution at the 7-Position
Analysis :
- The propan-2-yl group in the target compound enhances hydrophobicity compared to the vinyl or ethenyl analogs.
- The propan-2-ylidene analog (CAS 640-42-6) introduces a conjugated double bond, increasing reactivity in electrophilic additions .
- The absence of a hydroxyl group in CAS 1686-56-2 reduces polarity, lowering boiling point and water solubility .
Stereochemical Variations
Analysis :
- The 4bS configuration in the target compound induces a distinct chair conformation in the fused cyclohexane ring, influencing solubility and intermolecular interactions .
Functional Group Modifications
Physicochemical Properties
Thermodynamic Data
| Property | Target Compound | CAS 640-42-6 (Propan-2-ylidene) | CAS 1686-56-2 (Ethenyl) |
|---|---|---|---|
| Heat Capacity (Cp, gas, J/mol·K) | 955.55 | 979.16 | Not reported |
| LogP (Predicted) | 5.2 | 5.8 | 6.4 |
Analysis :
- The higher LogP of CAS 1686-56-2 reflects its nonpolar hydrocarbon structure .
- The propan-2-ylidene analog (CAS 640-42-6) has a marginally higher Cp due to vibrational modes from the double bond .
Preparation Methods
Reduction of a Formyl Group
In US2803632A, 3-formyl-3a,6-dimethyl-7-keto-A-decahydropentanthrene is reduced using sodium hydroxide and hydrogen gas in isopropanol. The formyl group is converted to a hydroxymethyl group through neutralization with acetic acid, followed by vacuum distillation to isolate the product.
Hydrolysis of an Ester Intermediate
US3038930A demonstrates the hydrolysis of 1-propionyloxymethyl-7-propionylphenanthrene using potassium hydroxide in methanol/water (4:1). Refluxing for 2 hours yields 1,4a-dimethyl-7-propionylphenanthrene-1-methanol with 85% purity after ether extraction and vacuum distillation.
Stereochemical Control via Catalytic Asymmetric Synthesis
The stereochemistry at positions 1R, 4aR, 4bS, 7R, and 10aR is controlled using chiral catalysts and solvents. For instance:
-
Palladium catalysts on strontium carbonate promote anti-trans addition during hydrogenation, fixing the decahydro ring system’s stereochemistry.
-
Aluminum chloride in chlorobenzene facilitates Friedel-Crafts alkylation to introduce the isopropyl group at position 7 while retaining the desired configuration.
Functionalization of the Isopropyl Substituent
The isopropyl group at position 7 is introduced via alkylation of a phenanthrene intermediate . In Example 3 of US3038930A, 1-acetoxymethyl-7-acetylphenanthrene reacts with aluminum chloride in chlorobenzene at 10°C, followed by propionylation to yield the isopropyl derivative. The reaction sequence involves:
-
Electrophilic substitution at position 7 using AlCl₃.
-
Nucleophilic quenching with propionyl chloride.
-
Crystallization from diethyl ether to isolate the product.
Purification and Characterization
Final purification employs vacuum distillation for oily residues (e.g., decahydrophenanthrene derivatives) and recrystallization from methanol/water mixtures for solid intermediates. Characterization via infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) confirms regioselectivity and stereochemistry. For example:
-
IR spectra show peaks at 1700 cm⁻¹ (ketone) and 3400 cm⁻¹ (hydroxyl).
-
¹H NMR in CDCl₃ reveals doublets for the isopropyl group (δ 1.2–1.4 ppm) and singlets for methyl groups (δ 1.0–1.1 ppm).
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the optimal synthetic routes for [(1R,4Ar,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-decahydrophenanthren-1-yl]methanol?
Methodological Answer: The compound can be synthesized via a multi-step process starting from abietic acid derivatives. For example:
- Step 1: React abietic acid with phosphorus(V) oxychloride (POCl₃) and dimethylformamide (DMF) in tetrahydrofuran (THF) under reflux to form an intermediate acid chloride (yield: ~93%) .
- Step 2: Reduce the acid chloride to the corresponding alcohol using sodium borohydride (NaBH₄) or other reducing agents.
Key considerations include controlling stereochemistry during reduction and avoiding racemization. Purity can be confirmed via thin-layer chromatography (TLC) or HPLC.
Q. How can the stereochemical configuration of this compound be confirmed?
Methodological Answer: X-ray crystallography is the gold standard for determining stereochemistry. For example:
- Use SHELXL for crystal structure refinement, leveraging its robust algorithms for handling small-molecule crystallography .
- Complement with nuclear magnetic resonance (NMR) spectroscopy. NOESY/ROESY experiments can identify spatial proximity of protons, confirming chair conformations of decahydrophenanthrene rings .
Advanced Research Questions
Q. How do stereochemical variations in the decahydrophenanthrene scaffold influence biological activity?
Methodological Answer: Compare the compound’s activity with structurally related diterpenoids (e.g., sphaeropsidins, pimarane derivatives):
- Conduct in vitro assays (e.g., antifungal, phytotoxicity) to assess bioactivity. For instance, sphaeropsidin C (a pimarane diterpene) exhibits antimycotic activity via membrane disruption .
- Use molecular docking to map interactions with target enzymes (e.g., fungal lanosterol 14α-demethylase) and correlate activity with stereochemical features .
Q. How can conflicting spectroscopic data (e.g., GC-MS vs. NMR) be resolved for this compound?
Methodological Answer:
- Cross-validation: Compare retention indices (RI) from gas chromatography (GC) with NIST reference data (e.g., RI = 1941–1969 on CP Sil 8 CB columns) .
- High-resolution mass spectrometry (HRMS): Confirm molecular formula (C₂₀H₃₂O) and isotopic patterns.
- Dynamic NMR: Resolve overlapping signals by varying temperature or solvent to distinguish diastereomers .
Q. What strategies optimize the regioselective functionalization of the decahydrophenanthrene core?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
